Stereochemical Purity and Process Fit: (S)-Enantiomer Delivers >99.9% API Starting Material Quality for Edivoxetine, Unattainable with Racemate or (R)-Isomer
The (S)-enantiomer of (4-benzylmorpholin-2-yl)methanamine serves as the direct precursor to (S)-(4-benzylmorpholin-2-yl)(morpholino)methanone methanesulfonate, the regulatory API starting material for edivoxetine HCl. Kopach et al. (2015) reported that the optimized asymmetric route employing d-serine as the chirality source yielded the final intermediate with >99.9% purity and 75% isolated yield [1]. In contrast, the racemic mixture (CAS 110859-47-7) would inevitably introduce ~50% of the undesired (R)-enantiomer, requiring additional chiral separation steps that are cost-prohibitive and generate yield losses [2]. The (R)-enantiomer (CAS 214273-17-3) is not referenced in any validated regulatory synthesis of edivoxetine and would produce the incorrect stereoisomer of the API.
| Evidence Dimension | Stereochemical purity and synthetic applicability for edivoxetine intermediate |
|---|---|
| Target Compound Data | (S)-(4-Benzylmorpholin-2-yl)(morpholino)methanone methanesulfonate: >99.9% purity, 75% yield (from (S)-methanamine) |
| Comparator Or Baseline | Racemate (CAS 110859-47-7): ~50% undesired (R)-enantiomer, requires costly resolution. (R)-enantiomer (CAS 214273-17-3): no validated route to edivoxetine. |
| Quantified Difference | >99.9% vs. ~50% desired enantiomer (enantiomeric excess differential >99% vs. 0%) |
| Conditions | Eli Lilly & Co. process-scale synthesis; T3P-mediated amide coupling; d-serine-derived chirality. |
Why This Matters
Procurement of the racemate or wrong enantiomer for edivoxetine synthesis introduces a major process burden (chiral resolution, additional purification, yield loss) and may generate non-conforming API; selecting the correct (S)-enantiomer from the outset eliminates these costs and regulatory risks.
- [1] Kopach, M.E. et al. (2015) 'Practical Asymmetric Synthesis of an Edivoxetine·HCl Intermediate via an Efficient Diazotization Process', Organic Process Research & Development, 19(4), pp. 543–550. View Source
- [2] Fish, P.V. et al. (2008) 'Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition', Bioorganic & Medicinal Chemistry Letters, 18(8), pp. 2562–2566. [Demonstrates stereochemical stringency at morpholine 2-position for SNRI activity, underscoring the risk of incorrect enantiomer use.] View Source
